molecular formula C17H20N2O3 B5362528 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B5362528
M. Wt: 300.35 g/mol
InChI Key: UGMXDKIWEFNYCA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a pyridinylmethyl group attached to a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide typically involves a multi-step process. One common method starts with the preparation of the methoxyphenoxy intermediate, which is then reacted with a pyridinylmethylamine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide
  • 2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)butanamide
  • 2-(2-ethoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-14(22-16-9-5-4-8-15(16)21-2)17(20)19-12-13-7-6-10-18-11-13/h4-11,14H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMXDKIWEFNYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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